molecular formula C7H6AgClO6 B1210363 Silargent CAS No. 79084-80-3

Silargent

Cat. No.: B1210363
CAS No.: 79084-80-3
M. Wt: 329.44 g/mol
InChI Key: PXQGAYPVBJBCMZ-UHFFFAOYSA-M
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Description

Silargent refers to a class of iodoargentate-based hybrid materials, typically comprising silver (Ag) and iodine (I) in anionic frameworks, often decorated with metal-organic complexes. These compounds exhibit unique structural diversity, such as [Ag₂I₄]ₙ²ⁿ⁻ chains (compound 1), [Ag₄I₉] units (compound 2), and [Ag₅I₉] clusters (compound 3), as reported in recent studies . Key properties include:

  • Optical properties: Tunable band gaps (1.8–2.5 eV) suitable for photoelectric applications.
  • Structural flexibility: Diverse Ag-I bonding modes (e.g., tetrahedral or octahedral coordination) influenced by counterion interactions .
  • Thermal stability: Decomposition temperatures exceeding 300°C, confirmed by thermogravimetric analysis (TGA) .

Properties

CAS No.

79084-80-3

Molecular Formula

C7H6AgClO6

Molecular Weight

329.44 g/mol

IUPAC Name

silver;2-hydroxybenzoic acid;chlorate

InChI

InChI=1S/C7H6O3.Ag.ClHO3/c8-6-4-2-1-3-5(6)7(9)10;;2-1(3)4/h1-4,8H,(H,9,10);;(H,2,3,4)/q;+1;/p-1

InChI Key

PXQGAYPVBJBCMZ-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)C(=O)O)O.[O-]Cl(=O)=O.[Ag+]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.[O-]Cl(=O)=O.[Ag+]

Other CAS No.

79084-80-3

Synonyms

silargent

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Halidoargentates

Silargent’s structural analogues include chlorargentates (Ag-Cl) and bromargentates (Ag-Br). Key comparisons are summarized in Table 1.

Table 1: Structural and Electronic Properties of Halidoargentates

Compound Ag-X Bond Length (Å) Band Gap (eV) Thermal Stability (°C) Key Structural Feature
This compound (Ag-I) 2.75–2.85 1.8–2.5 300–350 [Ag₂I₄]ₙ²ⁿ⁻ chains
Chlorargentate 2.55–2.65 2.3–3.0 280–320 Isolated [AgCl₄]³⁻ tetrahedra
Bromargentate 2.65–2.75 2.0–2.8 290–330 Layered [AgBr₆]⁴⁻ networks

Key Findings :

  • Bond Lengths : Ag-I bonds in this compound are longer than Ag-Cl/Ag-Br bonds, reducing lattice strain and enhancing structural flexibility .
  • Band Gaps : this compound’s narrower band gap (1.8 eV) compared to chlorargentates (2.3 eV) enables superior visible-light absorption, advantageous for photovoltaic applications .
  • Thermal Stability : this compound’s higher decomposition temperature (300–350°C) suggests better durability in high-temperature environments compared to Ag-Cl/Br analogues .

Functional Analogues: Photoelectric Materials

This compound’s photoelectric performance is benchmarked against titanium dioxide (TiO₂) and lead halide perovskites (e.g., MAPbI₃).

Table 2: Photoelectric Performance Metrics

Material Conductivity (S/cm) Quantum Efficiency (%) Stability (Ambient) Cost (Relative)
This compound 10⁻³–10⁻² 15–20 High Low
TiO₂ 10⁻⁵–10⁻⁴ 5–10 Very High Very Low
MAPbI₃ Perovskite 10⁻²–10⁻¹ 25–30 Low Moderate

Key Findings :

  • Conductivity : this compound outperforms TiO₂ but lags behind perovskites due to its intermediate charge-carrier mobility .
  • Stability : this compound’s iodine-based framework resists moisture-induced degradation better than perovskites, making it viable for outdoor applications .

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